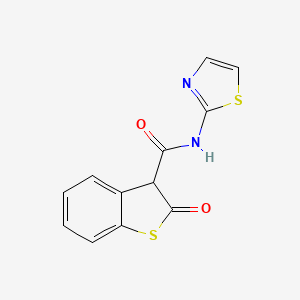
2-Oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide is a compound that features a thiazole ring, a benzothiophene ring, and a carboxamide group Thiazole and benzothiophene are heterocyclic compounds containing sulfur and nitrogen atoms, which contribute to the compound’s unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide typically involves the reaction of thiazole derivatives with benzothiophene derivatives under specific conditions. One common method involves the use of hydrazonoyl halides as precursors, which react with benzothiophene derivatives in the presence of ethanol and triethylamine . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole and benzothiophene rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
2-Oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-N-(1,3-thiazol-2-yl)-2
Properties
CAS No. |
65141-07-3 |
|---|---|
Molecular Formula |
C12H8N2O2S2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-oxo-N-(1,3-thiazol-2-yl)-3H-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C12H8N2O2S2/c15-10(14-12-13-5-6-17-12)9-7-3-1-2-4-8(7)18-11(9)16/h1-6,9H,(H,13,14,15) |
InChI Key |
RIUHGCQAKXOJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)S2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


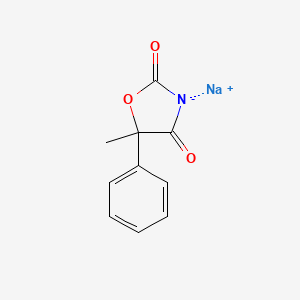
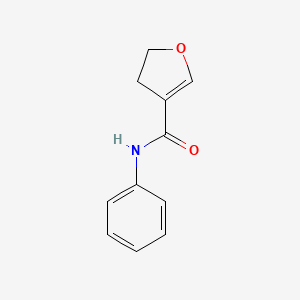
![5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14492070.png)
![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)
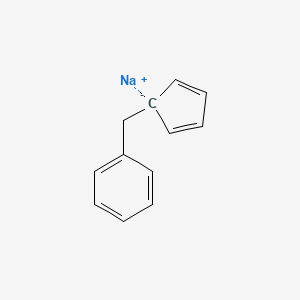
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)

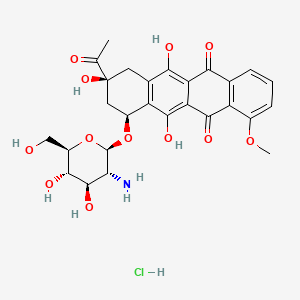

![1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14492101.png)
![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![Acetic acid, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]cyano-, ethyl ester](/img/structure/B14492110.png)
![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)

